Sotirimod
Overview
Description
Sotirimod is a small molecule drug that has been investigated for its potential use in treating actinic keratosis and skin infections. It is known for its immunomodulatory properties, which make it a promising candidate for various therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sotirimod involves several steps, starting with the preparation of the core imidazo[4,5-c]1,5-naphthyridin-4-amine structure. The key steps include:
Formation of the imidazo[4,5-c]1,5-naphthyridin-4-amine core: This involves the cyclization of appropriate precursors under controlled conditions.
Substitution reactions: Introduction of the 2-methyl and 2-methylpropyl groups through substitution reactions using suitable reagents.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: Large-scale reactors are used to carry out the cyclization and substitution reactions.
Purification and quality control: Advanced purification techniques and stringent quality control measures ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Sotirimod undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the molecule.
Substitution: This compound can undergo substitution reactions, particularly at the nitrogen atoms in the imidazo[4,5-c]1,5-naphthyridin-4-amine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different pharmacological properties .
Scientific Research Applications
Chemistry: Used as a model compound for studying imidazo[4,5-c]1,5-naphthyridin-4-amine derivatives.
Biology: Investigated for its immunomodulatory effects and potential to modulate immune responses.
Medicine: Explored for its potential to treat actinic keratosis and other skin disorders.
Mechanism of Action
Sotirimod exerts its effects through the activation of Toll-like receptor 7 (TLR7). This activation leads to the stimulation of immune responses, including the production of cytokines and the activation of immune cells. The molecular targets and pathways involved include the TLR7 signaling pathway, which plays a crucial role in modulating the immune response .
Comparison with Similar Compounds
Similar Compounds
Imiquimod: Another TLR7 agonist with similar immunomodulatory properties.
Resiquimod: A compound with similar structure and function, used for similar therapeutic applications.
Gardiquimod: Another TLR7 agonist with antiviral and antitumor properties.
Uniqueness of Sotirimod
This compound is unique due to its specific structural features and its potent immunomodulatory effects. It has shown promise in preclinical studies for its ability to modulate immune responses effectively, making it a valuable candidate for further research and development .
Properties
IUPAC Name |
2-methyl-1-(2-methylpropyl)imidazo[4,5-c][1,5]naphthyridin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5/c1-8(2)7-19-9(3)17-12-13(19)11-10(18-14(12)15)5-4-6-16-11/h4-6,8H,7H2,1-3H3,(H2,15,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBCLVSLRUWISJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1CC(C)C)C3=C(C=CC=N3)N=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80177269 | |
Record name | Sotirimod | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80177269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
227318-75-4 | |
Record name | Sotirimod [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0227318754 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sotirimod | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05680 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Sotirimod | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80177269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SOTIRIMOD | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X04FQM7J4M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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